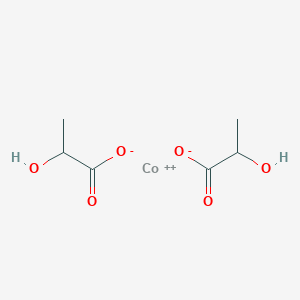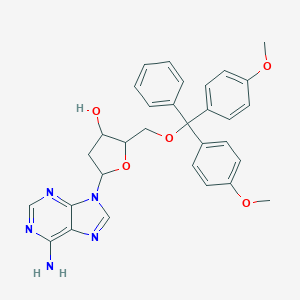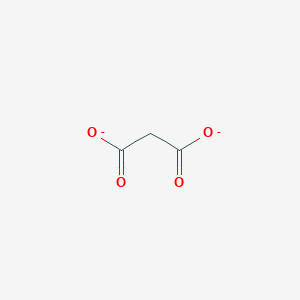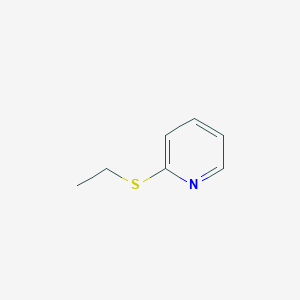
2-Ethylsulfanylpyridine
Overview
Description
2-Ethylsulfanylpyridine is a heterocyclic organic compound that belongs to the family of pyridine derivatives. It has a molecular formula of C7H9NS and a molecular weight of 143.22 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Organic Synthesis
2-Ethylsulfanylpyridine is used in organic synthesis . It’s an intriguing substance known for its unique properties and versatile nature.
Antimicrobial Applications
2-Ethylsulfanylpyridine derivatives, specifically N-substituted 2-pyridones, have been synthesized and evaluated for their antimicrobial activities . These compounds have shown promising results against a variety of bacterial and fungal strains .
Antifungal Applications
In addition to their antimicrobial properties, N-substituted 2-pyridones are also known for their antifungal activities . This makes them ideal for a wide range of pharmaceutical applications .
properties
IUPAC Name |
2-ethylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-2-9-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTBXHXRHAFYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328617 | |
| Record name | 2-ethylsulfanylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19006-76-9 | |
| Record name | 2-ethylsulfanylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can be inferred about the reactivity of the 2-ethylsulfanylpyridine moiety based on the reported transformation?
A1: The research paper [] describes the unexpected formation of 6-methyl-4-(5-methylfuran-2-yl)-2-ethylsulfanylpyridine-3-carbonitrile from a more complex precursor molecule. This transformation suggests that the 2-ethylsulfanylpyridine moiety can undergo unexpected rearrangements and fragmentations under certain reaction conditions. While the exact mechanism isn't detailed in the paper, it highlights the potential reactivity of this moiety, especially when incorporated into complex molecules with various functional groups. This reactivity could be further investigated for potential applications in synthetic chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

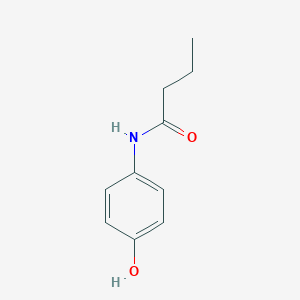


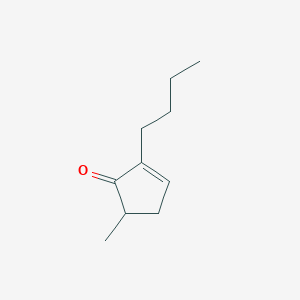




![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)

